1-Adamantanecarbonyl chloride

Catalog No.
S574560
CAS No.
2094-72-6
M.F
C11H15ClO
M. Wt
198.69 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Adamantanecarbonyl chloride

CAS Number

2094-72-6

Product Name

1-Adamantanecarbonyl chloride

IUPAC Name

adamantane-1-carbonyl chloride

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

InChI

InChI=1S/C11H15ClO/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2

InChI Key

MIBQYWIOHFTKHD-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)Cl

Synonyms

1-adamantanecarbonyl chloride

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)Cl

DNA Synthesis

  • Capping reagent: 1-Adamantanecarbonyl chloride reacts with triethylammonium isopropylphosphite to form a mixed anhydride, which functions as an efficient capping reagent in hydrogen-phosphonate DNA synthesis. This process is crucial for creating specific DNA sequences for research purposes such as gene editing and gene function studies. Source: Sigma-Aldrich:

Organic Synthesis

  • Friedel-Crafts acylation

    1-Adamantanecarbonyl chloride serves as a suitable substrate for Friedel-Crafts acylation, a reaction widely used in organic synthesis to introduce an acyl group (R-C=O) into an aromatic ring. This reaction is valuable for synthesizing various organic compounds, including pharmaceuticals and functional materials. Source: Sigma-Aldrich:

  • Modification of oligonucleotides

    Researchers have employed 1-Adamantanecarbonyl chloride in the preparation of amine-modified oligodeoxynucleotides, which are short, single-stranded DNA molecules containing chemically modified bases. These modified oligonucleotides play a crucial role in the fabrication of DNA microarrays, a powerful research tool for studying gene expression and genetic variations. Source: Sigma-Aldrich:

1-AdCl is derived from adamantane, a tricyclic alkane known for its rigid cage-like structure. The addition of a carbonyl chloride group (C=O-Cl) to the first carbon atom of adamantane creates 1-AdCl.

This compound holds significance in research due to its unique combination of properties. The adamantane core provides rigidity and stability, while the carbonyl chloride group makes it reactive towards various nucleophiles, enabling its use in the formation of new carbon-carbon bonds.


Molecular Structure Analysis

1-AdCl possesses a cage-like structure due to the adamantane core. This core consists of three fused cyclohexane rings arranged in a diamondoid conformation []. A carbonyl group (C=O) is attached to the first carbon atom of the adamantane cage, further linked to a chlorine atom (Cl) to form the acyl chloride functionality (C=O-Cl).

The key feature of the structure is the steric hindrance created by the adamantane cage around the carbonyl chloride group. This steric hindrance influences the reactivity of the molecule, making it less susceptible to nucleophilic attack compared to simpler acyl chlorides [].


Chemical Reactions Analysis

1-AdCl is primarily used as a building block in organic synthesis. Here are some relevant reactions:

  • Nucleophilic Acylation: 1-AdCl reacts with various nucleophiles (Nu) to form new carbon-carbon bonds. The general reaction can be represented as follows:
1-AdCl  + Nu -> R-C(O)-Ad  + Cl-

where R is the nucleophile group and Ad represents the adamantane moiety. Nucleophiles can be alcohols, amines, or enolates, leading to the formation of esters, amides, or ketones, respectively [].

  • Friedel-Crafts Acylation: 1-AdCl can participate in Friedel-Crafts acylation reactions to introduce the adamantane carbonyl group onto aromatic rings. This reaction requires a Lewis acid catalyst, as shown:
Ar-H + 1-AdCl (Lewis Acid) -> Ar-C(O)-Ad + HCl

where Ar represents an aromatic ring.

  • Hydrolysis: 1-AdCl is moisture sensitive and undergoes hydrolysis in the presence of water to form 1-adamantanecarboxylic acid (AdCOOH) and hydrochloric acid (HCl):
1-AdCl + H2O -> AdCOOH + HCl

Physical And Chemical Properties Analysis

  • Melting Point: 48-53 °C
  • Boiling Point: 135-136 °C (10 mmHg)
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and tetrahydrofuran. Insoluble in water [].
  • Stability: Moisture sensitive and susceptible to hydrolysis.

1-AdCl does not have a well-defined mechanism of action in biological systems. Its primary function lies in organic synthesis as a reactive intermediate.

1-AdCl is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract.

  • Safety Data Sheet (SDS): It is crucial to consult the Safety Data Sheet (SDS) for 1-AdCl before handling it in the laboratory. The SDS provides detailed information on the compound's hazards, safe handling procedures, first-aid measures, and disposal guidelines.

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2094-72-6

Wikipedia

1-Adamantanecarbonyl chloride

Dates

Modify: 2023-08-15

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